2-Fluoro-4-hydrazinylbenzonitrile

Synthetic methodology Process chemistry Fluorinated building blocks

Sourcing non-interchangeable hydrazinylbenzonitrile isomers risks failed syntheses. This 2-fluoro-4-hydrazinylbenzonitrile is the validated intermediate for constructing 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile scaffolds, as documented in ketolide antibacterial patent US 6,472,372. Procure with chemical certainty. - Ortho-fluorine directs nucleophilic aromatic substitution (SNAr) distinct from non-fluorinated or 2-bromo analogs. - Defined melting point (137-138°C) and 95% purity ensure reproducible heterocycle formation. - Condenses with carbonyls to form metabolically stable fluorinated hydrazones for screening libraries.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 129946-64-1
Cat. No. B171813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydrazinylbenzonitrile
CAS129946-64-1
Synonyms2-fluoro-4-(hydrazinyl)benzonitrile
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)F)C#N
InChIInChI=1S/C7H6FN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2
InChIKeyXKDHTIZJANLUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-hydrazinylbenzonitrile: Sourcing & Differentiation


2-Fluoro-4-hydrazinylbenzonitrile (CAS 129946-64-1) is a fluorinated aromatic building block containing both a hydrazinyl group at the 4-position and a nitrile moiety. Its molecular formula is C7H6FN3 with a molecular weight of 151.14 g/mol, melting point of 137–138 °C, and typical commercial purity of 95% . The compound is classified as a phenylhydrazine derivative and serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs .

Why 2-Fluoro-4-hydrazinylbenzonitrile Is Irreplaceable


Hydrazinylbenzonitrile derivatives are not interchangeable due to substituent position and halogenation status dramatically altering reactivity and downstream synthetic utility. The 2-fluoro substitution in this compound enables nucleophilic aromatic substitution (SNAr) pathways distinct from non-fluorinated or differently halogenated analogs, while the 4-hydrazinyl group provides a nucleophilic handle for heterocycle formation [1]. The ortho-fluorine also modulates electron density on the aromatic ring, influencing both the reactivity of the hydrazine moiety and the stability of intermediates during multi-step syntheses. Substituting with non-fluorinated 4-hydrazinylbenzonitrile or 2-bromo-4-hydrazinylbenzonitrile yields different reaction kinetics, regioselectivity, and product profiles [2], making target-specific procurement essential.

2-Fluoro-4-hydrazinylbenzonitrile Differentiation Evidence


2,4-Difluorobenzonitrile Synthetic Yield

The synthesis of 2-fluoro-4-hydrazinylbenzonitrile from 2,4-difluorobenzonitrile proceeds with a reported yield of approximately 31% under standard nucleophilic aromatic substitution conditions . This yield reflects the regioselective displacement of the para-fluorine atom by hydrazine, which is enabled by the electron-withdrawing effects of both the ortho-fluorine and the nitrile group. In contrast, the analogous 2-bromo-4-hydrazinylbenzonitrile demonstrates a higher yield of 59% in subsequent heterocycle-forming reactions [1], indicating that the halogen identity (F vs. Br) directly impacts downstream synthetic efficiency and must be selected based on the intended reaction sequence.

Synthetic methodology Process chemistry Fluorinated building blocks

Validated Ketolide Intermediate

2-Fluoro-4-hydrazinylbenzonitrile is documented as a key starting material (Intermediate I) in a multi-step synthesis of an (E)-3-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-2-propenal derivative, which serves as a precursor to 6-O-carbamoyl ketolide antibacterials [1]. The compound undergoes cyclization with malonaldehyde under HCl/ethanol reflux to form 2-fluoro-4-(1-pyrazolyl)benzonitrile (Intermediate III), followed by DIBAL-H reduction and Wittig condensation steps. This validated pathway is cited in US Patent 6,472,372 (Ortho-McNeil Pharmaceutical, Inc.), establishing the compound's utility in a patent-protected pharmaceutical synthesis route. No comparable non-fluorinated or differently substituted analog is documented in this specific ketolide antibacterial pathway.

Medicinal chemistry Antibacterial synthesis Process validation

Mono-Fluoro Regioisomer Differentiation

2-Fluoro-4-hydrazinylbenzonitrile (CAS 129946-64-1) is a mono-fluorinated derivative, distinguishing it from commercially available di-fluorinated analogs such as 2,5-difluoro-4-hydrazinylbenzonitrile (CAS 129946-63-0) and 2,6-difluoro-4-hydrazinylbenzonitrile (CAS 1211514-57-6) . The single ortho-fluorine in the target compound preserves the para-position hydrazine nucleophilicity while offering one site for further SNAr functionalization. The di-fluorinated analogs present different electronic environments: the 2,6-difluoro variant (MW 169.13 g/mol) exhibits increased steric hindrance and altered electron density distribution, affecting both reaction rates and product profiles in downstream heterocycle synthesis . The 2,5-difluoro variant offers alternative commercial sourcing with multiple global vendors .

Regioselective synthesis Fluorine substitution Structure-activity relationships

Melting Point & LogP Comparison

2-Fluoro-4-hydrazinylbenzonitrile exhibits a melting point of 137–138 °C as a powder at 95% purity . The presence of the ortho-fluorine contributes to an XLogP3 value of approximately 1.0 [1], indicating moderate lipophilicity. In comparison, the non-fluorinated parent compound 4-hydrazinylbenzonitrile (4-cyanophenylhydrazine) lacks the fluorine atom and exhibits different physical properties and polarity. The fluorine substitution enhances metabolic stability potential in derived bioactive molecules (class-level inference from fluorinated pharmaceuticals) and alters chromatographic behavior during purification. The defined melting point range serves as a batch-to-batch consistency benchmark for procurement quality assessment.

Physicochemical characterization Quality control Formulation development

Vendor Availability & Specification Consistency

2-Fluoro-4-hydrazinylbenzonitrile is commercially available from multiple established chemical suppliers including Sigma-Aldrich (Enamine product line) and BOC Sciences, with consistent specification reporting across vendors: purity ≥95%, melting point 137–138 °C, and molecular weight 151.14 g/mol [1]. This specification consistency facilitates multi-source procurement strategies. In contrast, the 2,5-difluoro analog (CAS 129946-63-0) is available from at least six vendors (Fluorochem, Matrix Scientific, SynQuest Labs, etc.) but with less standardized purity reporting , while the 2,6-difluoro variant (CAS 1211514-57-6) shows more limited commercial availability .

Procurement Supply chain Quality assurance

Hydrazine Reactivity: Pyrazole & Hydrazone Formation

The 4-hydrazinyl group in 2-fluoro-4-hydrazinylbenzonitrile participates in characteristic hydrazine reactions including pyrazole formation via cyclocondensation with 1,3-dicarbonyl compounds and hydrazone formation with aldehydes/ketones [1]. The compound serves as a demonstrated precursor to 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile, with the ortho-fluorine remaining intact throughout the transformation [1]. This reactivity profile is class-typical for hydrazinylbenzonitriles; however, the fluoro substituent enables subsequent diversification through SNAr reactions that are not accessible with non-halogenated or bromo/chloro analogs. Fluorinated hydrazones derived from this compound represent an important class of intermediates with documented applications in medicinal chemistry [2].

Heterocycle synthesis Hydrazone chemistry Click chemistry precursors

2-Fluoro-4-hydrazinylbenzonitrile Application Scenarios


Fluorinated Pyrazole Pharma Intermediates

This compound is the preferred starting material for synthesizing 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile derivatives, a scaffold found in ketolide antibacterial programs as documented in US Patent 6,472,372 [1]. The validated synthetic sequence—cyclization with malonaldehyde, DIBAL-H reduction, and Wittig condensation—demonstrates the compound's compatibility with multi-step pharmaceutical process chemistry. Researchers developing pyrazole-based drug candidates benefit from the retained ortho-fluorine, which provides a handle for subsequent functionalization or metabolic stabilization of the final molecule.

Fluorinated Hydrazone Libraries for Drug Discovery

Fluorinated hydrazones derived from 2-fluoro-4-hydrazinylbenzonitrile represent an important compound class for drug discovery screening collections [1]. The hydrazine moiety condenses efficiently with aldehydes and ketones to form hydrazones, while the ortho-fluorine imparts enhanced metabolic stability and modulated lipophilicity (XLogP3 ≈ 1.0) compared to non-fluorinated hydrazone precursors . This makes the compound particularly suitable for medicinal chemistry campaigns targeting enzymes or receptors where fluorine substitution has been shown to improve binding affinity or pharmacokinetic properties.

Herbicidal Phenylhydrazine Derivatives

Phenylhydrazine derivatives bearing cyano and halogen substituents are established intermediates in the preparation of herbicidal 5-amino-1-phenyl-pyrazoles [1]. The 2-fluoro-4-hydrazinylbenzonitrile scaffold provides the requisite substitution pattern (cyano at 1-position equivalent, fluoro at ortho position relative to hydrazine) for generating pyrazole-based herbicide candidates. The compound's defined melting point (137–138 °C) and commercial availability at 95% purity facilitate reproducible agrochemical synthesis workflows.

Fluorinated Monomer for Functional Polymers

The combination of a nitrile group (suitable for conversion to amines or carboxylic acids) and an ortho-fluorine (enabling SNAr polymerization or post-polymerization modification) makes this compound a versatile monomer precursor for fluorinated aromatic polymers [1]. Unlike di-fluorinated analogs (2,5-difluoro or 2,6-difluoro variants) , the mono-fluorinated scaffold provides a defined, single reactive site for controlled polymer architecture while retaining the nitrile functionality for orthogonal transformations.

Technical Documentation Hub

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